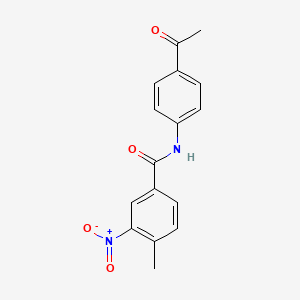

N-(4-acetylphenyl)-4-methyl-3-nitrobenzamide

Description

N-(4-Acetylphenyl)-4-methyl-3-nitrobenzamide is a benzamide derivative characterized by a nitro (-NO₂) group at the 3-position and a methyl (-CH₃) group at the 4-position on the benzoyl moiety. The amide nitrogen is substituted with a 4-acetylphenyl group (-C₆H₄-COCH₃), introducing both electron-withdrawing (acetyl) and bulky aromatic features.

Properties

IUPAC Name |

N-(4-acetylphenyl)-4-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-10-3-4-13(9-15(10)18(21)22)16(20)17-14-7-5-12(6-8-14)11(2)19/h3-9H,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXMONKBAOUQQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-methyl-3-nitrobenzamide typically involves the reaction of 4-acetylphenylamine with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Reduction: Formation of N-(4-acetylphenyl)-4-methyl-3-aminobenzamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of N-(4-acetylphenyl)-4-carboxy-3-nitrobenzamide.

Scientific Research Applications

N-(4-acetylphenyl)-4-methyl-3-nitrobenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and pathways .

Comparison with Similar Compounds

Key Insights:

Substituent Effects: Electron-Withdrawing Groups (NO₂, CF₃, Cl): Enhance reactivity in electrophilic substitutions and stabilize negative charges. For example, trifluoromethyl groups (CF₃) in improve metabolic stability . Electron-Donating Groups (OCH₃): Reduce electrophilicity but may improve solubility. The methoxy group in N-(3-methoxy-4-methylphenyl)-4-methyl-3-nitrobenzamide could moderate reactivity . Steric Effects: Bulky substituents like acetyl or trifluoromethyl may hinder crystallographic packing, as inferred from SHELX-based structural analyses .

Synthesis :

- Most analogs are synthesized via acylation of nitrobenzoyl chlorides with substituted anilines (e.g., uses 4-nitrobenzoyl chloride and 3-chlorophenethylamine) .

- The target compound would likely involve reacting 4-methyl-3-nitrobenzoyl chloride with 4-acetylaniline in the presence of a base like triethylamine.

Biological and Material Applications :

Biological Activity

N-(4-acetylphenyl)-4-methyl-3-nitrobenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a nitro group, an acetyl group, and a methyl group attached to a benzamide backbone. This unique combination of functional groups contributes to its distinctive chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, potentially inhibiting bacterial cell wall synthesis or interfering with essential enzymatic functions.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. Its mechanism may involve the modulation of inflammatory mediators, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Action : The nitro group may play a critical role in disrupting bacterial cell wall synthesis or inhibiting key enzymes involved in bacterial metabolism.

- Anti-inflammatory Action : The compound may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways associated with inflammation.

Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings from selected studies:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) value < 10 µM. |

| Study 2 | Anti-inflammatory Effects | Showed reduction in TNF-α levels by 87% in vitro, indicating strong anti-inflammatory potential. |

| Study 3 | Mechanism Exploration | Identified interactions with bacterial enzymes, suggesting a dual mechanism involving both structural disruption and enzymatic inhibition. |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The study concluded that the compound could serve as a lead candidate for developing new antimicrobial agents.

Case Study 2: Inflammatory Response Modulation

A study investigating the anti-inflammatory properties involved treating macrophage cells with this compound. The results showed a significant decrease in the production of inflammatory cytokines such as IL-6 and TNF-α, supporting its potential use in inflammatory disease management.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(3-acetylphenyl)-4-methylbenzenesulfonamide | Contains sulfonamide group | Moderate antimicrobial activity |

| N-(4-acetylphenyl)carbamothioyl-4-methyl-3-nitrobenzamide | Contains carbamothioyl group | Enzyme inhibition properties |

This compound stands out due to its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.